1-Benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one
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Overview
Description
1-Benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one is an organic compound belonging to the class of heterocyclic compounds It features a piperazine ring substituted with a benzyl group and a dimethylpyrimidinyl group
Preparation Methods
The synthesis of 1-Benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Substitution with Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions.
Attachment of Dimethylpyrimidinyl Group: The dimethylpyrimidinyl group is attached through a series of condensation reactions involving pyrimidine derivatives.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-Benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or pyrimidinyl groups can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor in the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, depending on the biological context. The pathways involved include binding to active sites on enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Compared to other similar compounds, 1-Benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one is unique due to its specific substitution pattern and the presence of both benzyl and dimethylpyrimidinyl groups. Similar compounds include:
1-Benzylpiperazine: Lacks the dimethylpyrimidinyl group.
4-(Dimethylpyrimidinyl)piperazine: Lacks the benzyl group.
N-Benzylpiperidine: Contains a piperidine ring instead of a piperazine ring.
These structural differences contribute to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-benzyl-4-(5,6-dimethylpyrimidin-4-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-14(2)18-12-19-17(13)21-9-8-20(16(22)11-21)10-15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYQFKJKDGTEDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(C(=O)C2)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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